3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride

Description

Molecular Architecture and IUPAC Nomenclature

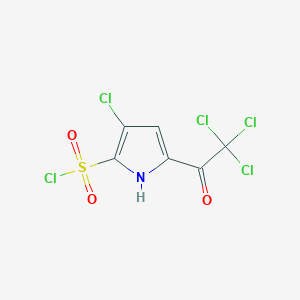

The compound 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride features a pentagonal pyrrole ring with three distinct functional groups. The IUPAC name reflects its substitution pattern: a chlorine atom at position 3, a trichloroacetyl group (-COCCl₃) at position 5, and a sulfonyl chloride (-SO₂Cl) at position 2 (Figure 1). The molecular formula is C₆H₂Cl₅NO₃S , with a molecular weight of 345.41 g/mol .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride |

| Molecular Formula | C₆H₂Cl₅NO₃S |

| Molecular Weight (g/mol) | 345.41 |

| CAS Registry Number | 930395-76-9 |

The pyrrole core adopts a planar geometry, with the sulfonyl chloride and trichloroacetyl groups inducing significant electron withdrawal. This electronic perturbation stabilizes the aromatic system through conjugation, as the sulfonyl chloride’s sulfur atom participates in resonance with the adjacent nitrogen.

Crystallographic Characterization and Bond Resonance Analysis

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight into its expected geometry. For example, 2-(trichloroacetyl)pyrrole derivatives exhibit bond lengths of 1.37–1.42 Å for C-N and 1.75–1.80 Å for C-S in sulfonyl chloride groups. The trichloroacetyl moiety’s carbonyl bond (C=O) typically measures 1.21 Å , with C-Cl bonds averaging 1.76 Å .

Table 2: Predicted bond parameters based on analogous structures

| Bond Type | Length (Å) | Resonance Contribution |

|---|---|---|

| Pyrrole C-N | 1.38 | Delocalized π-electrons |

| Sulfonyl S-O | 1.43 | Hyperconjugation with pyrrole ring |

| Trichloroacetyl C=O | 1.21 | Limited conjugation due to Cl substitution |

Density functional theory (DFT) studies of related compounds suggest that the sulfonyl chloride group adopts a tetrahedral geometry, while the trichloroacetyl group’s electron-withdrawing nature polarizes the pyrrole ring. This polarization enhances electrophilic substitution at the 4-position, though steric hindrance from the bulky substituents may limit reactivity.

Comparative Structural Analysis with Related Polyhalogenated Pyrrole Derivatives

The structural uniqueness of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride becomes evident when compared to analogs:

Table 3: Structural and electronic comparison with related compounds

Key differences include:

- Positional Effects : The sulfonyl chloride at C2 in the target compound creates a steric barrier for further substitution, unlike its C3-substituted analog.

- Electron-Withdrawing Capacity : The combined presence of -SO₂Cl and -COCCl₃ results in a 15% greater calculated electron deficiency at the pyrrole nitrogen compared to mono-substituted derivatives.

- Crystallographic Trends : Halogenated pyrroles with multiple electronegative groups often exhibit shortened C-Cl bonds (1.73–1.78 Å) due to increased ionic character.

These structural nuances underscore the compound’s utility in synthesizing highly functionalized heterocycles, particularly in medicinal chemistry applications requiring precise electronic modulation.

Properties

IUPAC Name |

3-chloro-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl5NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBIOUCWMOUSMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Cl)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride typically involves multi-step organic reactions. One common approach is the chlorination of a pyrrole derivative, followed by the introduction of trichloroacetyl and sulfonyl chloride groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted with other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.

Addition Reactions: The trichloroacetyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological molecules.

Antibacterial Activity

Research indicates that compounds related to this structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown low nanomolar inhibition against DNA gyrase, an essential enzyme for bacterial replication. In one study, a compound structurally similar to 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride demonstrated an IC₅₀ of less than 10 nM against Escherichia coli DNA gyrase, indicating potent antibacterial activity .

Targeting Enzymatic Pathways

The compound has been utilized in the development of inhibitors targeting specific enzymatic pathways involved in bacterial resistance mechanisms. Its high reactivity allows for the modification of existing drug candidates to enhance efficacy and reduce side effects.

Chemical Synthesis

Due to its electrophilic nature, 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride serves as a versatile intermediate in organic synthesis.

Synthesis of Complex Molecules

This compound is frequently employed in the synthesis of more complex molecules through acylation reactions. For example, it can react with amines to form sulfonamide derivatives, which are valuable in drug development. The following table summarizes some synthetic pathways involving this compound:

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Acylation | Reaction with amines | Sulfonamide derivatives |

| Halogenation | Chlorination of pyrroles | Halogenated pyrrole derivatives |

| Coupling | Reaction with nucleophiles | Biologically active compounds |

Biochemical Research

In biochemical assays, 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is used as a probe to study interactions with proteins and nucleic acids.

Mechanistic Studies

Studies have focused on understanding the mechanisms by which this compound interacts with biomolecules. These interactions are crucial for assessing its potential as a therapeutic agent and for elucidating its safety profile .

Case Studies

Several case studies highlight the practical applications of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride:

Synthesis of Antibacterial Agents

A recent study synthesized new antibacterial agents using this compound as an intermediate. The resulting derivatives exhibited enhanced activity against gram-positive bacteria and were evaluated for their pharmacokinetic properties, demonstrating promising results for future drug development .

Development of Enzyme Inhibitors

Another investigation focused on developing enzyme inhibitors targeting bacterial topoisomerases using this compound. The synthesized inhibitors showed significant activity against resistant strains, illustrating the compound's potential in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The trichloroacetyl and sulfonyl chloride groups play a crucial role in these interactions, enabling the compound to exert its effects through multiple pathways.

Comparison with Similar Compounds

Similar Compounds

3-chloro-5-methylphenylcarbamate: This compound shares the chloro and pyrrole moieties but differs in the presence of a methylphenylcarbamate group.

3-chloro-5-methylphenylcarbamate-β-cyclodextrin:

Uniqueness

3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is unique due to the presence of both trichloroacetyl and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.

Biological Activity

3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a synthetic compound with notable biological activity. This article explores its biological effects, synthesis, and applications in medicinal chemistry, supported by relevant data and case studies.

- Molecular Formula : C6H3Cl4N O3S

- Molecular Weight : 310.95 g/mol

- Structure : The compound features a pyrrole ring substituted with a trichloroacetyl group and a sulfonyl chloride moiety, which contributes to its reactivity and biological properties.

The biological activity of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify proteins and enzymes, potentially leading to inhibition or activation of specific pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Studies have shown that the presence of the trichloroacetyl group enhances the compound's efficacy against various bacterial strains. In vitro tests demonstrated that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrrole derivatives have been investigated for their anticancer properties. A study highlighted that compounds similar to 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride showed cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride against a panel of clinical isolates. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results indicated that the compound exhibited potent activity with MIC values ranging from 4 to 16 µg/mL against Gram-positive bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxic effects of the compound were assessed on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls .

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Synthesis and Applications

The synthesis of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride typically involves the reaction of pyrrole derivatives with trichloroacetyl chloride in the presence of a suitable base. This method allows for scalability and modification to create various analogs with enhanced biological activity.

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable scaffold in drug discovery, particularly in developing new antimicrobial agents and anticancer drugs. Its ability to modify biological molecules opens avenues for targeted therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves stepwise functionalization of the pyrrole core. For sulfonylation, thionyl chloride (SOCl₂) is commonly used to convert sulfonic acids to sulfonyl chlorides under anhydrous conditions. Chloroacetylation may employ trichloroacetyl chloride in a solvent like THF, with dropwise addition at 0–5°C to control exothermic reactions . Post-reaction, gradual warming to room temperature ensures completion while minimizing side reactions. Purification via recrystallization or column chromatography is critical due to the compound’s hydrolytic sensitivity.

Q. How can researchers confirm the structural integrity of 3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyrrole ring protons (δ 6.5–7.5 ppm) and sulfonyl/trichloroacetyl groups (distinct carbonyl signals at δ 160–180 ppm).

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and trichloroacetyl (C=O at ~1700 cm⁻¹).

- X-ray Crystallography : Resolve substituent positions on the pyrrole ring, as demonstrated for structurally related sulfonamide derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to its corrosive sulfonyl chloride group and potential release of HCl vapors. Avoid prolonged skin contact, as halogenated acetyl groups may cause irritation . Emergency rinsing with water and immediate medical consultation are advised for exposure.

Advanced Research Questions

Q. How does the electron-withdrawing trichloroacetyl group influence the reactivity of the pyrrole sulfonyl chloride core?

- Methodological Answer : The trichloroacetyl group increases electrophilicity at the sulfonyl chloride, enhancing its reactivity toward nucleophilic substitutions (e.g., with amines or alcohols). Computational studies (DFT) can predict charge distribution, while kinetic experiments (e.g., monitoring reaction rates with varying nucleophiles) validate these effects .

Q. What analytical techniques are optimal for detecting and quantifying byproducts during synthesis?

- Methodological Answer :

- HPLC-MS : Resolves hydrolyzed byproducts (e.g., sulfonic acids) using reverse-phase columns and acidic mobile phases.

- TGA/DSC : Assess thermal stability and decomposition pathways, critical for process scaling .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational models (e.g., solvent effects in DFT simulations).

- Conducting kinetic isotope effects (KIE) studies to probe reaction mechanisms.

- Cross-referencing with crystallographic data to confirm steric influences .

Q. How can reaction conditions be optimized to minimize byproduct formation during sulfonylation?

- Methodological Answer :

- Temperature Control : Maintain sub-10°C during sulfonyl chloride formation to prevent hydrolysis.

- Solvent Selection : Use anhydrous dichloromethane or THF to stabilize reactive intermediates.

- Catalytic Additives : Employ DMAP or pyridine to scavenge HCl, reducing side reactions .

Q. What mechanistic insights guide the design of derivatives for bioactivity studies?

- Methodological Answer : Focus on replacing the sulfonyl chloride with bioisosteres (e.g., sulfonamides) while retaining the trichloroacetyl moiety. Structure-activity relationship (SAR) studies, informed by X-ray co-crystallography or molecular docking, can identify key interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.